6-(Pyridin-3-yl)pyrimidin-4-amine
Overview
Description
“6-(Pyridin-3-yl)pyrimidin-4-amine” is a chemical compound with the molecular formula C9H8N4. It has a molecular weight of 172.19 . This compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “6-(Pyridin-3-yl)pyrimidin-4-amine” is 1S/C9H8N4/c10-9-4-8(12-6-13-9)7-2-1-3-11-5-7/h1-6H,(H2,10,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving “6-(Pyridin-3-yl)pyrimidin-4-amine” are not detailed in the retrieved papers, pyrimidinamine derivatives are known to participate in various chemical reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .Physical And Chemical Properties Analysis
“6-(Pyridin-3-yl)pyrimidin-4-amine” is a solid compound . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications
Chemical Properties and Complex Formation
A comprehensive review of the chemistry and properties of compounds related to 6-(Pyridin-3-yl)pyrimidin-4-amine, focusing on 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, was presented by Boča et al. (2011). This review highlights the versatility in the chemistry of these compounds, encompassing their preparation, different protonated and/or deprotonated forms, and complex formation with various metals. The study also delves into the spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity of these complexes, underlining the potential for future research into unknown analogues and applications in various scientific fields (Boča, Jameson, & Linert, 2011).
Catalytic Applications
Parmar, Vala, and Patel (2023) focused on the synthetic versatility of pyranopyrimidine scaffolds, which are structurally related to 6-(Pyridin-3-yl)pyrimidin-4-amine, emphasizing their role as key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Their review covers synthetic pathways utilizing hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, to develop substituted pyranopyrimidine derivatives. This highlights the molecule's importance in catalysis and its potential in developing lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Anti-inflammatory Activities
Research by Rashid et al. (2021) summarized the anti-inflammatory activities of pyrimidine derivatives, indicating that many pyrimidine compounds, including those structurally related to 6-(Pyridin-3-yl)pyrimidin-4-amine, exhibit significant anti-inflammatory effects. This review provides a thorough overview of the synthesis methods, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. It offers insights into the potential development of new pyrimidine-based anti-inflammatory agents with minimized toxicity (Rashid et al., 2021).
Pharmacological Activity
Chiriapkin (2022) analyzed the pharmacological activity of pyrimidine derivatives, underscoring their extensive range of pharmacological effects, which makes pyrimidine cores, such as 6-(Pyridin-3-yl)pyrimidin-4-amine, promising scaffolds for new biologically active compounds. The article highlights various substances with antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. This systematic analysis serves as a foundation for the future search for new, effective, and safe medicines based on pyrimidine structures (Chiriapkin, 2022).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
6-pyridin-3-ylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-9-4-8(12-6-13-9)7-2-1-3-11-5-7/h1-6H,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRKGLYZWQCCHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Pyridin-3-yl)pyrimidin-4-amine |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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